molecular formula C9H5BrClNOS B14589932 3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one CAS No. 61423-74-3

3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one

Katalognummer: B14589932
CAS-Nummer: 61423-74-3
Molekulargewicht: 290.56 g/mol
InChI-Schlüssel: VLZSJOZABKGHDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one is a heterocyclic compound that features a benzothiopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to manage the use of hazardous reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various amino, bromo, or chloro derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-bromo-6-chloropyridazine
  • 6-Bromothiochroman-4-one
  • 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Uniqueness

Compared to these similar compounds, 3-Amino-2-bromo-6-chloro-4H-1-benzothiopyran-4-one is unique due to its specific substitution pattern on the benzothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61423-74-3

Molekularformel

C9H5BrClNOS

Molekulargewicht

290.56 g/mol

IUPAC-Name

3-amino-2-bromo-6-chlorothiochromen-4-one

InChI

InChI=1S/C9H5BrClNOS/c10-9-7(12)8(13)5-3-4(11)1-2-6(5)14-9/h1-3H,12H2

InChI-Schlüssel

VLZSJOZABKGHDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=C(S2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.